5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Description
Properties
IUPAC Name |
5-benzylsulfanyl-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-12-18-16-14-9-5-6-10-15(14)19-17(21(16)20-12)22-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILVXYGAIFOICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the heterocyclization of alkyl- or arylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . This process leads to the formation of intermediate [1,2,4]triazolo[4,3-c]quinazolines, which undergo Dimroth rearrangement to yield the desired this compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the rearrangement and cyclization processes .
Chemical Reactions Analysis
5-(Benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Chemical Properties and Structure
The compound 5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is characterized by the presence of a benzylthio group attached to a triazoloquinazoline core. Its molecular formula is C13H12N4S, with a molecular weight of approximately 306.4 g/mol. The unique structure contributes to various biological activities.
Antimicrobial Activity
Research indicates that triazoloquinazolines exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines showed narrow-spectrum antibacterial activity against pathogens such as Enterococcus faecium . Similar compounds have been evaluated for their effectiveness against various bacterial strains, suggesting that this compound may possess comparable antimicrobial properties.
Anticancer Potential
The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, certain derivatives have shown promise in inhibiting tumor growth by targeting signaling pathways involved in cancer progression. The presence of the triazole ring may enhance the interaction with biological targets, making it a candidate for further anticancer studies.
Herbicidal Activity
The compound's structure suggests potential applications in agricultural chemistry as a herbicide. Research into related compounds has shown that they can effectively inhibit weed growth through various mechanisms. The synthesis of related triazolo compounds has been linked to the development of herbicides with improved efficacy and selectivity . This opens avenues for exploring the herbicidal properties of this compound.
Table: Summary of Biological Activities
Synthesis and Chemical Reactions
The synthesis of this compound typically involves cyclization reactions under specific conditions. This includes treatment with appropriate precursors to yield the desired compound efficiently. Understanding the synthetic routes is crucial for scaling up production for commercial applications.
Mechanism of Action
The mechanism of action of 5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways . The compound’s ability to form hydrogen bonds and its high dipole moment enable it to bind effectively to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or the growth of microbial pathogens .
Comparison with Similar Compounds
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Position 2 : Methyl groups (as in the target compound) confer moderate steric bulk compared to larger substituents like benzyl or ethyl, which may influence receptor binding or solubility .
- Position 5: Benzylthio groups enhance electron density and may improve interactions with sulfur-binding enzymes or receptors.
- Positions 8/9 : Methoxy groups (e.g., ) improve solubility and modulate electronic properties, critical for photophysical applications .
Biological Activity
5-(Benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound enable it to interact with various biological targets, leading to significant pharmacological outcomes.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12N4S
- Molecular Weight : 244.32 g/mol
This compound features a triazole ring fused with a quinazoline moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cell proliferation and survival.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit key enzymes in cancer cell lines, leading to reduced cell viability and proliferation. It has been suggested that the benzylthio group enhances the binding affinity to target proteins involved in oncogenic signaling pathways.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Studies
Recent research has demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
Antimicrobial Studies
The antimicrobial efficacy of this compound has also been evaluated against various pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values:
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds similar to this compound:
- A study published in MDPI highlighted that derivatives of triazoloquinazolines exhibited significant antibacterial activity against Staphylococcus aureus and Candida albicans, indicating a potential therapeutic application in treating infections caused by these pathogens .
- Another investigation into quinazoline derivatives revealed their effectiveness as anticancer agents by disrupting DNA replication processes in cancer cells . This suggests that similar mechanisms may be applicable to this compound.
Q & A
Q. Optimization Strategies :
How is this compound characterized using spectroscopic and chromatographic methods?
Q. Basic
- 1H NMR : Key signals include aromatic protons (δ 7.1–8.1 ppm), methyl groups (δ 1.0–3.0 ppm), and benzylthio substituents (δ 5.7–6.0 ppm for SCH₂Ph). Multiplicity and coupling constants confirm regiochemistry .
- LC-MS : Molecular ion peaks (e.g., m/z = 321 [M+1] for compound 2.1) and isotopic patterns validate molecular weight .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 71.23%, H: 6.29% for 2.1) .
Q. Advanced :
- 13C NMR/2D NMR : Resolves ambiguities in aromatic substitution patterns, especially for dihydroquinazoline derivatives .
- HPLC Purity : Ensure >95% purity using gradients like EtOAc/hexane (3:17) .
What strategies are effective in designing derivatives of triazolo[1,5-c]quinazoline to explore structure-activity relationships (SAR)?
Q. Advanced
Q. Methodological Tools :
- Docking Studies : Predict interactions with enzymes (e.g., Candida albicans CYP51) .
- LogP Analysis : Correlate substituent hydrophobicity with antimicrobial potency .
How can researchers evaluate the antimicrobial potential of this compound derivatives?
Q. Basic
Q. Advanced :
- Bioluminescence Inhibition : Quantify metabolic suppression in C. albicans using ATP-dependent luciferase assays .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .
What methodological approaches are used to investigate the mechanism of action of triazolo[1,5-c]quinazoline derivatives in enzyme inhibition studies?
Q. Advanced
- Enzyme Assays :
- Kinetic Studies : Determine Kᵢ values via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
Q. Computational Tools :
- Molecular Dynamics Simulations : Analyze binding stability in enzyme active sites (e.g., adenosine A2A receptor) .
How do substituents at the 5-position influence the biological activity and physicochemical properties of triazolo[1,5-c]quinazoline compounds?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
